molecular formula C15H9F3N2O2S2 B11529536 Ethenyl {[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Ethenyl {[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11529536
M. Wt: 370.4 g/mol
InChI Key: XJSRZYIUNSUMAA-UHFFFAOYSA-N
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Description

ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of cyano, thiophene, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the cyano and thiophene groups. The trifluoromethyl group is then added through a nucleophilic substitution reaction. The final step involves the esterification of the acetate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites, while the thiophene and trifluoromethyl groups enhance the compound’s binding affinity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in biological systems compared to similar compounds.

Properties

Molecular Formula

C15H9F3N2O2S2

Molecular Weight

370.4 g/mol

IUPAC Name

ethenyl 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C15H9F3N2O2S2/c1-2-22-13(21)8-24-14-9(7-19)10(15(16,17)18)6-11(20-14)12-4-3-5-23-12/h2-6H,1,8H2

InChI Key

XJSRZYIUNSUMAA-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N

Origin of Product

United States

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